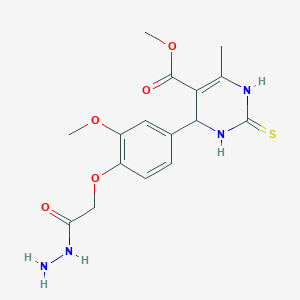
Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound THPM) is a member of the tetrahydropyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of THPM, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Tetrahydropyrimidines are a class of compounds known for their broad spectrum of biological activities including antimicrobial, anticancer, and anti-diabetic properties. The specific compound THPM has been synthesized and studied for its potential therapeutic effects. The structure of THPM includes various functional groups that contribute to its biological activity.
2. Synthesis and Characterization
The synthesis of THPM typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving hydrazine derivatives and other reactants under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
3.1 Antimicrobial Activity
The antimicrobial activity of THPM has been evaluated against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) was determined using broth dilution methods. Key findings include:
- Bacterial Activity : THPM exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .
- Fungal Activity : The compound also demonstrated antifungal properties, with certain derivatives showing promising activity against common fungal strains .
3.2 Anticancer Activity
THPM's anticancer potential was assessed using various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer).
- Results : Significant cytotoxic effects were observed with IC50 values indicating potent activity against HeLa cells . The mechanism of action was further explored through cell cycle analysis and apoptosis assays.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HeLa | 12.5 | High |
| K562 | 25.0 | Moderate |
| MDA-MB-231 | 30.0 | Moderate |
3.3 Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, THPM has shown potential in:
- α-glucosidase Inhibition : This property suggests potential use in managing diabetes by delaying carbohydrate absorption .
- Antioxidant Activity : In vitro assays indicated that THPM possesses antioxidant properties, contributing to its overall therapeutic profile .
4. Case Studies
Several studies have reported on the biological efficacy of tetrahydropyrimidines similar to THPM:
- Study on Anticancer Activity : A study demonstrated that tetrahydropyrimidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy Study : Research indicated that specific modifications in the tetrahydropyrimidine structure could enhance antibacterial activity against resistant strains .
5. Conclusion
This compound exhibits significant biological activity across multiple domains including antimicrobial and anticancer effects. Its diverse pharmacological profile highlights its potential as a lead compound for further drug development.
属性
IUPAC Name |
methyl 4-[4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-8-13(15(22)24-3)14(19-16(26)18-8)9-4-5-10(11(6-9)23-2)25-7-12(21)20-17/h4-6,14H,7,17H2,1-3H3,(H,20,21)(H2,18,19,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBDASVHHHKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)NN)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














